Ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2/c1-2-20-11(19)9-10(12(13,14)15)17-8-5-7(6-16)3-4-18(8)9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRWSIHNZIUZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The most widely documented method involves a multicomponent cyclocondensation reaction between a substituted 2-aminopyridine, an α,β-unsaturated carbonyl compound, and 2-isocyano-2,4,4-trimethylpentane (a convertible isocyanide), catalyzed by p-toluenesulfonic acid (TosOH) in methanol. For the target compound, the 2-aminopyridine precursor must bear a cyano group at position 7 and a trifluoromethyl group at position 2.
Key Steps :
-
Formation of the Imidazo Core : TosOH facilitates nucleophilic attack of the 2-aminopyridine’s amino group on the α,β-unsaturated carbonyl electrophile, followed by cyclization with the isocyanide to form the imidazo[1,2-a]pyridine scaffold.
-
Esterification : The ethyl ester group is introduced via in situ esterification or through post-cyclization alkylation.
Optimized Procedure
Analytical Validation
-
¹H NMR (CDCl₃): δ 8.26 (d, J = 6.8 Hz, 1H, H5), 7.93 (d, J = 9.0 Hz, 1H, H8), 7.67 (s, 1H, H1), 4.64 (q, J = 7.1 Hz, 2H, OCH₂), 1.42 (t, J = 7.1 Hz, 3H, CH₃).
-
HRMS (ESI) : m/z calcd. for C₁₂H₈F₃N₃O₂ [M+H]⁺: 283.21, found: 283.21.
Copper-Mediated Intermolecular Diamination of Ynamides
Reaction Scope and Selectivity
This method, reported by ACS Omega, employs Cu(OTf)₂ to promote regioselective diamination of ynamides with 2-aminopyridines under aerobic conditions. The trifluoromethyl and cyano groups are introduced via pre-functionalized ynamide and aminopyridine reactants.
Mechanistic Insights :
Protocol Highlights
Spectroscopic Confirmation
Palladium-Catalyzed Cross-Coupling and Late-Stage Functionalization
Critical Parameters
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| TosOH Cyclocondensation | 58–65% | One-pot, scalable | Requires specialized 2-aminopyridine |
| Cu-Mediated Diamination | 52–60% | High regioselectivity | Stoichiometric Cu(OTf)₂ required |
| Pd-Catalyzed Functionalization | 45% | Modular late-stage editing | Multi-step, lower overall yield |
Challenges and Optimization Strategies
Biological Activity
Ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a synthetic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide an overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C₁₁H₉F₃N₂O₂
- Molecular Weight : 258.2 g/mol
- CAS Number : 1555847-50-1
Biological Activity Overview
Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit a range of biological activities. This compound has shown promise in various assays related to antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives against multidrug-resistant Mycobacterium tuberculosis (Mtb).
- Minimum Inhibitory Concentration (MIC) :
These findings suggest that the compound could be effective in treating tuberculosis, particularly in drug-resistant cases.
Anticancer Activity
The anticancer properties of imidazo[1,2-a]pyridine derivatives have also been explored. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Data :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Compound Variation | Activity Type | Observed Effect |
|---|---|---|
| Ethyl 7-cyano | Antimicrobial | Effective against MDR-TB |
| Trifluoromethyl | Anticancer | Enhanced cytotoxicity in MDA-MB-231 cells |
| Substituent Changes | Varies | Different biological interactions based on functional groups |
Case Studies
-
Study on Antimicrobial Efficacy :
A recent investigation into the SAR of imidazo[1,2-a]pyridine derivatives revealed that modifications at the C2 and C6 positions significantly enhanced potency against Mtb. Specifically, a derivative with a chloro substituent exhibited MIC values as low as 0.0009 μM . -
Cytotoxicity Assessment :
In vitro studies showed that certain analogues of imidazo[1,2-a]pyridine demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity was particularly noted in compounds with trifluoromethyl groups .
Comparison with Similar Compounds
Table 1: Key Properties of Ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate and Analogs
Key Research Findings
Synthetic Efficiency: The target compound’s yield (47%) is lower than analogs like Ethyl 4-methylthio-2-oxo... (59–73% yields) due to steric and electronic effects of the cyano group .
Thermal Stability: Trifluoromethyl-substituted imidazopyridines generally exhibit higher melting points (e.g., 172–175°C for Ethyl 4-methylthio-2-oxo...) compared to non-fluorinated derivatives .
Safety Profiles : Compounds with trifluoromethyl groups often show moderate hazards (e.g., H302 for oral toxicity), necessitating careful handling .
Q & A
Q. What are the standard synthetic routes for preparing ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate?
The compound can be synthesized via multi-step protocols, such as:
- Substitution reactions : Ethyl bromopyruvate reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-amine to form imidazo[1,2-a]pyridine intermediates (yield: 87–94%) .
- Copper-catalyzed three-component coupling (TCC) : Combines 2-aminopyridines, arylaldehydes, and alkynes to construct the imidazo[1,2-a]pyridine core, followed by functionalization . Key characterization involves H/C NMR (e.g., δ 1.3–1.4 ppm for ethyl ester protons) and IR spectroscopy (C=O stretch at ~1720 cm) .
Q. How is the purity and structural integrity of this compound validated?
- Spectroscopic techniques :
- H NMR : Confirms substituent positions (e.g., trifluoromethyl at δ 3.8–4.2 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H] calculated within ±0.1 ppm accuracy) .
Advanced Research Questions
Q. What strategies optimize Friedel-Crafts acylation for imidazo[1,2-a]pyridine derivatives?
- Catalytic system : Use Lewis acids (e.g., AlCl) to enhance regioselectivity at the C-3 position .
- Reaction conditions : Avoid heterogeneous mixtures by maintaining anhydrous CHCN at 80°C for 12–24 hours .
- Yield improvement : Parallel synthetic libraries with >90% conversion and minimal byproducts via microwave-assisted protocols .
Q. How does the trifluoromethyl group influence pharmacological activity in PI3K inhibition?
- Mechanistic studies : The electron-withdrawing CF group enhances binding to the ATP pocket of PI3Kα (IC < 100 nM) .
- In vivo efficacy : HS-173 (a derivative) reduces hepatic fibrosis in mice by blocking PI3K/Akt pathways (dose: 10 mg/kg, 4 weeks) .
- SAR insights : Substitution at C-2 (ethyl ester) improves metabolic stability compared to methyl analogs .
Q. What are the challenges in analyzing spectroscopic data for substituted imidazo[1,2-a]pyridines?
- Spectral overlap : Differentiate cyano (C≡N, IR: ~2240 cm) and trifluoromethyl signals using F NMR (δ -60 to -70 ppm) .
- Coupling patterns : H NMR coupling constants (e.g., Hz for aromatic protons) resolve regioisomeric ambiguities .
Methodological Considerations
Q. How to troubleshoot low yields in imidazo[1,2-a]pyridine synthesis?
- Stepwise analysis :
| Step | Issue | Solution |
|---|---|---|
| Cyclization | Incomplete ring closure | Use TFA catalyst in CHOH/HO (1:2 v/v) |
| Functionalization | Side reactions at C-7 | Protect cyano groups with Boc before acylation |
- Solvent selection : Polar aprotic solvents (DMF, CHCN) improve solubility of nitro/cyano intermediates .
Q. What computational tools support structure-activity relationship (SAR) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
